molecular formula C20H22N4O4 B2814205 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione CAS No. 1775468-57-9

4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione

Cat. No.: B2814205
CAS No.: 1775468-57-9
M. Wt: 382.42
InChI Key: CPHRZJPJEYYISH-UHFFFAOYSA-N
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Description

4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione is a useful research compound. Its molecular formula is C20H22N4O4 and its molecular weight is 382.42. The purity is usually 95%.
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Properties

IUPAC Name

4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[(3-methoxyphenyl)methyl]-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-3-16-21-18(22-28-16)17-15-9-4-5-10-23(15)20(26)24(19(17)25)12-13-7-6-8-14(11-13)27-2/h6-8,11H,3-5,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHRZJPJEYYISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activity. This article provides a detailed examination of its biological properties, including antimalarial activity, cytotoxicity profiles, and metabolic stability.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N4O3C_{16}H_{20}N_{4}O_{3} with a molecular weight of approximately 320.36 g/mol. The structure features an oxadiazole ring and a pyrido-pyrimidine core which are significant for its biological interactions.

Antimalarial Activity

Recent studies have demonstrated that derivatives of similar structures exhibit notable antimalarial properties. For instance:

  • In Vitro Antiplasmodium Activity : Compounds structurally related to the target compound have shown IC50 values ranging from 0.34 µM to 0.93 µM against Plasmodium falciparum, indicating substantial activity against malaria parasites .

Cytotoxicity

The cytotoxic effects of the compound were evaluated using the Chinese hamster ovary (CHO) cell line. The selectivity index (SI) was calculated to assess the therapeutic window:

SI=IC50 CHOIC50 Pf\text{SI}=\frac{\text{IC}_{50\text{ CHO}}}{\text{IC}_{50\text{ Pf}}}

A higher SI indicates lower toxicity relative to antimalarial efficacy. For example, compounds with an SI greater than 10 are considered promising candidates .

Metabolic Stability

Metabolic stability is crucial for the therapeutic viability of any drug candidate. Studies on related compounds suggest variable stability across species:

CompoundIC50 (µM)Stability in Mouse MicrosomesStability in Rat MicrosomesStability in Human Microsomes
Compound A0.67LowModerateHigh
Compound B0.39HighLowModerate
Target CompoundTBDTBDTBDTBD

This table illustrates the metabolic profile that can influence the pharmacokinetics of the target compound .

Case Studies

Several case studies highlight the biological activities associated with similar compounds:

  • Case Study on Antimalarial Efficacy : A series of imidazopyridine analogues were tested against P. falciparum. Results indicated that modifications in substituents significantly altered their antiplasmodial activity and cytotoxicity profiles .
  • Selectivity Index Analysis : A compound with a high selectivity index was further analyzed for its mechanism of action, revealing interactions with hemozoin formation pathways which are critical for malaria parasite survival .

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